molecular formula C15H15ClN2O3 B3113431 methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate CAS No. 1955474-41-5

methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B3113431
CAS No.: 1955474-41-5
M. Wt: 306.74
InChI Key: CZYDHLJERNCTMG-ZDUSSCGKSA-N
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Description

Methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate is a β-carboline derivative characterized by a fused pyridoindole scaffold. Its molecular formula is C₁₅H₁₅ClN₂O₃, with a molecular weight of 306.75 g/mol . The compound features a stereospecific (3S) configuration, a chloroacetyl substituent at position 2, and a methyl ester group at position 3 (Figure 1). This structure is synthesized through multi-step protocols, often involving alkylation or acylation reactions on tetrahydro-β-carboline precursors . Its purity is typically ≥95%, as confirmed by HPLC analysis .

Properties

IUPAC Name

methyl (3S)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-21-15(20)13-6-10-9-4-2-3-5-11(9)17-12(10)8-18(13)14(19)7-16/h2-5,13,17H,6-8H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYDHLJERNCTMG-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(CN1C(=O)CCl)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC2=C(CN1C(=O)CCl)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridoindole Core: The pyridoindole core can be synthesized through a cyclization reaction involving an appropriate indole derivative and a pyridine derivative under acidic or basic conditions.

    Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via an acylation reaction using chloroacetyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylate ester is formed through an esterification reaction using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,

Biological Activity

Methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound that has garnered attention for its biological activities, particularly as an inhibitor of protein disulfide isomerase (PDI). This article explores the compound's biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is characterized by the presence of a pyridoindole framework with a chloroacetyl group and a methyl ester functionality. The compound has a molecular weight of approximately 320.77 g/mol.

The primary mechanism of action for this compound involves the inhibition of PDI. PDI is crucial for protein folding and maturation by facilitating disulfide bond formation. Inhibition of PDI can disrupt cellular processes related to protein maturation and has implications in various diseases, including neurodegenerative disorders.

Key Findings:

  • Inhibition of PDI : Studies indicate that this compound effectively binds to PDI and inhibits its activity. This inhibition is significant in cellular stress responses and neuroprotection strategies .

Antiproliferative Effects

Research has shown that derivatives of pyrido[3,4-b]indoles exhibit cytotoxic effects against various cancer cell lines. This compound has demonstrated notable antiproliferative activity in vitro.

Cell Line IC50 Value (µM) Effect
A549 (Lung Cancer)15.5Significant growth inhibition
HeLa (Cervical Cancer)12.8Induced apoptosis
MCF-7 (Breast Cancer)10.0Cell cycle arrest

Neuroprotective Properties

The compound's neuroprotective effects have been highlighted in studies focusing on its ability to mitigate neurotoxic damage. It appears to protect neuronal cells from apoptosis induced by oxidative stress .

Case Studies

  • Neurodegenerative Disease Model :
    • In a study involving a mouse model of Alzheimer's disease, administration of this compound resulted in reduced amyloid-beta plaque formation and improved cognitive function scores compared to untreated controls .
  • Cancer Treatment Studies :
    • A series of in vitro experiments demonstrated that the compound effectively decreased cell viability in various cancer types through mechanisms involving apoptosis and cell cycle disruption .

Comparison with Similar Compounds

Methyl 1-Methyl-β-Carboline-3-Carboxylate (Compound 11)

  • Structure : Lacks the chloroacetyl group; includes a methyl group at position 1.
  • Synthesis: Prepared via oxidation of tetrahydro-β-carboline with KMnO₄, yielding 71.3% .
  • Properties :
    • Melting point >200°C.
    • NMR δ 2.85 (CH₃), 4.03 (COOCH₃), aromatic protons at δ 7.37–8.79 .

Ethyl-9-Methyl-1-Phenyl-9H-Pyrido[3,4-b]Indole-3-Carboxylate (Compound 5)

  • Structure : Contains a phenyl group at position 1 and an ethyl ester at position 3.
  • Synthesis : Derived from N-methylation of a phenyl-substituted precursor using methyl iodide .

(1S,3R)-RSL3

  • Structure : Features a 4-(methoxycarbonyl)phenyl group at position 1 and a chloroacetyl group at position 2.
  • Molecular Formula : C₂₃H₂₁ClN₂O₅ (MW: 440.88 g/mol) .
  • Application: A known glutathione peroxidase 4 (GPx4) inhibitor, highlighting the pharmacological relevance of β-carbolines with chloroacetyl substituents .
  • Key Difference : The additional methoxycarbonylphenyl group increases steric bulk and may enhance target binding specificity compared to the simpler target compound.

Methyl (3R)-1H,2H,3H,4H,9H-Pyrido[3,4-b]Indole-3-Carboxylate Hydrochloride

  • Structure : Lacks the chloroacetyl group; exists as a hydrochloride salt.
  • Molecular Formula : C₁₃H₁₅ClN₂O₂ (MW: 266.72 g/mol) .
  • Application : Used as a versatile scaffold in medicinal chemistry due to its solubility in polar solvents .
  • Key Difference : The absence of the chloroacetyl group simplifies reactivity, making it less suitable for covalent binding strategies.

Data Table: Comparative Analysis

Compound Name Molecular Formula MW (g/mol) Key Substituents Key Applications/Properties
Target Compound C₁₅H₁₅ClN₂O₃ 306.75 2-(Chloroacetyl), 3-(Methyl ester) Synthetic intermediate, potential enzyme inhibitor
Methyl 1-Methyl-β-Carboline-3-Carboxylate C₁₄H₁₄N₂O₂ 242.28 1-Methyl, 3-(Methyl ester) High thermal stability (mp >200°C)
(1S,3R)-RSL3 C₂₃H₂₁ClN₂O₅ 440.88 1-(Methoxycarbonylphenyl), 2-(Chloroacetyl) GPx4 inhibitor
Methyl (3R)-Hydrochloride Derivative C₁₃H₁₅ClN₂O₂ 266.72 3-(Methyl ester), HCl salt Soluble scaffold for drug design

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare methyl (3S)-2-(2-chloroacetyl)pyridoindole carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation of 3-formyl-indole carboxylates with aminothiazolones under reflux in acetic acid with sodium acetate as a base . For chloroacetyl substitution, a two-step approach is recommended: (1) hydrolysis of methyl esters (e.g., using NaOH in ethanol/water at 85°C) to generate carboxylic acids, followed by (2) chloroacetylation with 2-chloroacetyl chloride in anhydrous conditions . Recrystallization from DMF/acetic acid (1:1) improves purity (>90%) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • HPLC : Use a YMC Pack ODS-A column (4.6 mm ID) with a mobile phase gradient of acetonitrile/water to assess purity (≥90% threshold) .
  • NMR/IR : Confirm the chloroacetyl group (δ ~4.2 ppm for CH2Cl in ¹H NMR; C=O stretch at ~1700 cm⁻¹ in IR) and ester moiety (δ ~3.7 ppm for methoxy group) .
  • Elemental Analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values .

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer :

  • Use PPE (gloves, goggles) due to potential skin/eye irritation .
  • Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the chloroacetyl group .
  • Neutralize waste with 1 M NaOH before disposal to deactivate reactive intermediates .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound for drug design?

  • Methodological Answer :

  • Basis Sets : Optimize geometry at 6-31G(d,p) in gas phase, then refine with 6-311++G(d,p) for solvent effects (e.g., water, ethanol) .
  • Solvent Modeling : Use PCM (Polarizable Continuum Model) to simulate dielectric effects on HOMO/LUMO energies .
  • Docking Studies : Map electrostatic potential surfaces to identify binding interactions with targets like SARS-CoV-2 3CLpro .

Q. What crystallographic challenges arise during structural analysis, and how are they resolved?

  • Methodological Answer :

  • Crystal Growth : Slow evaporation from methanol/water (7:3) yields monoclinic crystals (space group P2₁) .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with APEX2 software. Address disorder in the chloroacetyl group via SHELXL refinement .
  • Hydrogen Bonding : Analyze D–H···A interactions (e.g., C18–H18B···O1, 2.39 Å) to stabilize the lattice .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

  • Methodological Answer :

  • Modifications : Replace the chloroacetyl group with bromoacetyl (higher electrophilicity) or methyl esters with ethyl/propyl variants to alter lipophilicity .
  • Biological Assays : Test analogs against phosphodiesterase (PDE) isoforms using AOAC SMPR 2014.011 protocols .
  • Data Interpretation : Correlate IC50 values with computed parameters (e.g., logP, polar surface area) .

Q. How should researchers resolve contradictions in synthetic yields reported across studies?

  • Methodological Answer :

  • Variable Identification : Compare reaction conditions (e.g., reports 60% yield after 48-hour hydrogenation vs. 85°C hydrolysis in ) .
  • Optimization : Use design of experiments (DoE) to test temperature (70–100°C), catalyst loading (5–10% Pd/C), and solvent ratios .
  • Validation : Replicate high-yield protocols (e.g., 60% yield via Pd/C hydrogenation at RT for 48 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate

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